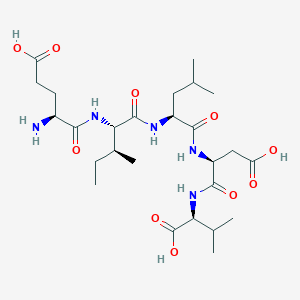
1-Fluoro-2-iodo-4-nitrobenzene
Descripción general
Descripción
1-Fluoro-2-iodo-4-nitrobenzene (FIB) is a fluorinated organic compound with a wide range of applications in scientific research. It is used in a variety of fields including organic synthesis, materials science, drug discovery, and biochemistry. FIB is a versatile compound due to its unique chemical structure, which consists of a fluorine atom, two iodine atoms, and a nitro group. The combination of these atoms creates a molecule that is highly reactive and can be used to create novel compounds. FIB is a useful tool for researchers due to its wide range of applications and its ability to be easily modified.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Fluoro-2-iodo-4-nitrobenzene and related compounds are often used in various synthesis processes. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, was analyzed using X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Catalysis and Chemical Reactions
In catalysis, compounds like 1-iodo-4-nitrobenzene have been studied for their role in the chemoselective, continuous, multistep reduction of iodo-nitroaromatics in fixed-bed hydrogenation reactors. These studies help in understanding the stability and selectivity of catalysts under various conditions (Baramov et al., 2017).
Material Science and Nanotechnology
In material science, the formation of nanowires from compounds like 1-iodo-4-nitrobenzene on graphite surfaces has been observed. Such research provides insights into the mechanisms of nanowire formation, which is crucial for advancements in nanotechnology (Jiang, Wang, & Deng, 2007).
Electronic Structure and Spectroscopy
The electronic structure and behavior of these compounds under different conditions, such as dissociative electron attachment, are studied using spectroscopic techniques. This research is vital for understanding the fundamental properties of these molecules (Asfandiarov et al., 2007).
Organic Synthesis and Pharmaceutical Research
Fluoro-iodo-nitrobenzene derivatives are integral in synthesizing various pharmaceutical compounds. Studies explore the reaction of these compounds with amino acids and their role in producing stable derivatives for pharmaceutical applications (Sutton, Drewes, & Welz, 1972).
Mecanismo De Acción
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene are known to react with the amine group in amino acids .
Mode of Action
Based on the information about benzene derivatives, it can be inferred that this compound might undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Similar compounds like 1-fluoro-2,4-dinitrobenzene react with amino acids to produce dinitrophenyl-amino acids . These modified amino acids can then be identified through chromatography .
Result of Action
Similar compounds like 1-fluoro-2,4-dinitrobenzene react with amino acids to produce dinitrophenyl-amino acids . These modified amino acids can then be identified through chromatography , which could be a result of the compound’s action.
Análisis Bioquímico
Biochemical Properties
Nitrobenzene compounds are generally known to participate in electrophilic aromatic substitution reactions . The presence of the nitro group (-NO2) on the benzene ring can influence the reactivity of the compound, potentially interacting with various enzymes, proteins, and other biomolecules. The exact nature of these interactions would depend on the specific biochemical context.
Molecular Mechanism
It is known that nitrobenzene compounds can undergo electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature, but should be kept in a dark place and sealed in dry conditions
Propiedades
IUPAC Name |
1-fluoro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIPDPCQOJJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441512 | |
| Record name | 4-Fluoro-3-iodonitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177363-10-9 | |
| Record name | 4-Fluoro-3-iodonitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-2-iodo-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)



![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)






